molecular formula C15H17NO3 B4960534 1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione CAS No. 5905-53-3

1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione

Cat. No. B4960534
CAS RN: 5905-53-3
M. Wt: 259.30 g/mol
InChI Key: ZHINOXAOSFONJM-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In

Mechanism of Action

MPTP is converted into 1-methyl-4-phenylpyridinium ion (MPP+) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in a range of biochemical and physiological effects, including the loss of dopaminergic neurons, decreased dopamine levels, and motor deficits. MPTP also induces oxidative stress, inflammation, and mitochondrial dysfunction, which are all implicated in the pathogenesis of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders due to its ability to selectively destroy dopaminergic neurons in the brain. However, MPTP-induced neurotoxicity is not identical to Parkinson's disease, and caution must be taken when extrapolating results from animal models to humans. Additionally, MPTP is a potent neurotoxin that can be hazardous to handle, and appropriate safety precautions must be taken in the laboratory.

Future Directions

For MPTP research include developing new animal models that more closely mimic Parkinson's disease, identifying new therapeutic targets, and developing new treatments for the disease. Additionally, MPTP research may have broader implications for understanding the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, 1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, or MPTP, is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its unique properties make it a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, allowing researchers to study the disease in animal models. While caution must be taken when extrapolating results from animal models to humans, MPTP research has the potential to advance our understanding of the disease and develop new treatments.

Synthesis Methods

MPTP is synthesized through a series of chemical reactions involving 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and tetrahydrofuran (THF). The process involves the oxidation of MPTP with potassium permanganate in the presence of THF, followed by acidification with hydrochloric acid to yield MPTP.

Scientific Research Applications

MPTP has been widely used in scientific research to study Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. MPTP selectively destroys dopaminergic neurons in the substantia nigra, which is the same region of the brain affected in Parkinson's disease. By inducing Parkinson's-like symptoms in animal models, MPTP has been instrumental in advancing our understanding of the disease and developing new treatments.

properties

IUPAC Name

1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-4-6-11(7-5-10)16-14(17)9-12(15(16)18)13-3-2-8-19-13/h4-7,12-13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHINOXAOSFONJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386877
Record name 1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione

CAS RN

5905-53-3
Record name 1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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